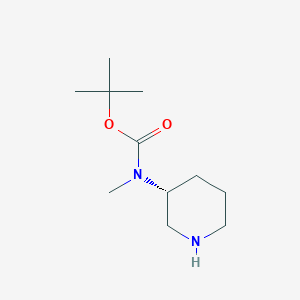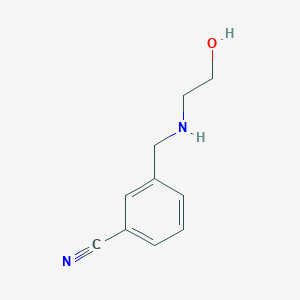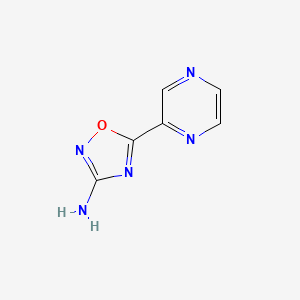![molecular formula C8H7ClN2 B1386575 7-氯-2-甲基咪唑并[1,2-a]吡啶 CAS No. 1086376-53-5](/img/structure/B1386575.png)
7-氯-2-甲基咪唑并[1,2-a]吡啶
描述
7-Chloro-2-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H7ClN2 . It has a molecular weight of 166.61 . The compound is a purple solid at room temperature .
Synthesis Analysis
The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . The 2-methylimidazo[1,2-a]pyridine further reacts with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Molecular Structure Analysis
The InChI code for 7-Chloro-2-methylimidazo[1,2-a]pyridine is 1S/C8H7ClN2/c1-6-5-11-3-2-7(9)4-8(11)10-6/h2-5H,1H3 .Chemical Reactions Analysis
The reaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine leads to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Physical And Chemical Properties Analysis
7-Chloro-2-methylimidazo[1,2-a]pyridine is a purple solid at room temperature . It has a molecular weight of 166.61 .科学研究应用
抗结核药物
7-氯-2-甲基咪唑并[1,2-a]吡啶: 类似物已被鉴定为有效的抗结核药物。它们对多重耐药结核病 (MDR-TB) 和广泛耐药结核病 (XDR-TB) 具有显著的活性。 这些化合物的结构-活性关系和作用机制对于开发新的结核病药物至关重要 .
材料科学应用
由于其结构特点,该化合物在材料科学领域也得到了认可。 它用于合成需要特定分子骨架的材料,这些骨架有助于最终材料的特性 .
药物偏见支架
在药物化学中,7-氯-2-甲基咪唑并[1,2-a]吡啶充当“药物偏见”支架。 这意味着它是一种优选的结构,可以基于其进行药物开发,因为它具有广泛的应用范围,并且能够对其结构进行修饰以靶向各种生物途径 .
发光材料
咪唑并[1,2-a]吡啶衍生物,包括7-氯-2-甲基咪唑并[1,2-a]吡啶,用于开发发光材料。 这些材料在光电器件、传感器和成像技术中具有潜在的应用 .
化学合成
该化合物在化学合成中发挥作用,特别是在形成稠合双环杂环方面。 这些结构在开发用于化学不同分支的各种化学品方面很重要 .
制药领域
在制药领域,7-氯-2-甲基咪唑并[1,2-a]吡啶用于合成具有潜在抗癌特性的化合物。 它还被探索用于共聚焦显微镜以及作为成像应用中的发射体 .
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用机制
Target of Action
7-Chloro-2-methylimidazo[1,2-a]pyridine is an analogue of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized as potential antituberculosis agents . Therefore, their primary targets are likely to be the biological structures or processes involved in the pathogenesis of tuberculosis.
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that these compounds may interact with their targets in a way that disrupts the normal functioning of the tuberculosis bacteria, leading to their eradication.
Pharmacokinetics
The pharmacokinetic profile of a related compound, q203, has been reported to be compatible with once-daily dosing , suggesting that 7-Chloro-2-methylimidazo[1,2-a]pyridine may also have favorable pharmacokinetic properties.
生化分析
Biochemical Properties
7-Chloro-2-methylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 7-Chloro-2-methylimidazo[1,2-a]pyridine to the active site of the enzyme, thereby modulating its catalytic activity.
Cellular Effects
The effects of 7-Chloro-2-methylimidazo[1,2-a]pyridine on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 7-Chloro-2-methylimidazo[1,2-a]pyridine can modulate the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, 7-Chloro-2-methylimidazo[1,2-a]pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways. Additionally, 7-Chloro-2-methylimidazo[1,2-a]pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of 7-Chloro-2-methylimidazo[1,2-a]pyridine can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies . For example, the compound may degrade over time, leading to a decrease in its biological activity. Additionally, prolonged exposure to 7-Chloro-2-methylimidazo[1,2-a]pyridine can result in adaptive cellular responses, such as changes in gene expression and protein activity, which can influence its overall effects.
Dosage Effects in Animal Models
The effects of 7-Chloro-2-methylimidazo[1,2-a]pyridine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications of 7-Chloro-2-methylimidazo[1,2-a]pyridine.
Metabolic Pathways
7-Chloro-2-methylimidazo[1,2-a]pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors . It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular macromolecules. These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing cellular metabolism.
Transport and Distribution
The transport and distribution of 7-Chloro-2-methylimidazo[1,2-a]pyridine within cells and tissues are mediated by specific transporters and binding proteins . For instance, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in drug resistance. Additionally, binding proteins can facilitate the localization and accumulation of 7-Chloro-2-methylimidazo[1,2-a]pyridine in specific cellular compartments, thereby influencing its biological activity.
Subcellular Localization
The subcellular localization of 7-Chloro-2-methylimidazo[1,2-a]pyridine is critical for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy metabolism.
属性
IUPAC Name |
7-chloro-2-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-6-5-11-3-2-7(9)4-8(11)10-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJGSKUHHVZENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086376-53-5 | |
| Record name | 7-chloro-2-methylimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzonitrile](/img/structure/B1386492.png)




![tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1386503.png)


![N-Methyl-N-[(5-piperidin-1-yl-2-furyl)methyl]amine](/img/structure/B1386507.png)


![N-[2-(Aminomethyl)phenyl]-N-benzyl-N-ethylamine](/img/structure/B1386513.png)
![3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B1386514.png)

